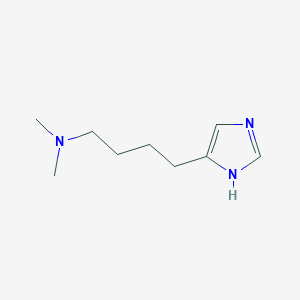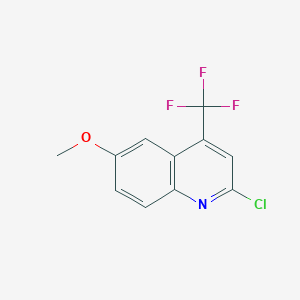
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chlorine, methoxy, and trifluoromethyl groups on its aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-6-methoxyquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while coupling reactions can produce more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the methoxy and chlorine groups contribute to its overall binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Similar in structure but with different substitution patterns, leading to variations in chemical properties and applications.
2-Chloro-4-methoxypyrimidine: Another heterocyclic compound with similar functional groups but a different core structure.
4-Chlorobenzotrifluoride: A simpler aromatic compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-Chloro-6-methoxy-4-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine, methoxy, and trifluoromethyl groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H7ClF3NO |
|---|---|
Molekulargewicht |
261.63 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 |
InChI-Schlüssel |
PAZMXLOEPIDNRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


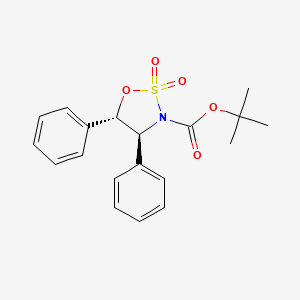


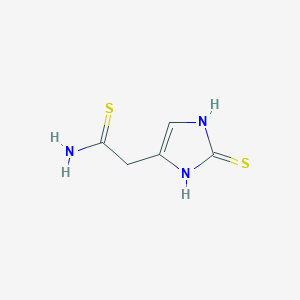
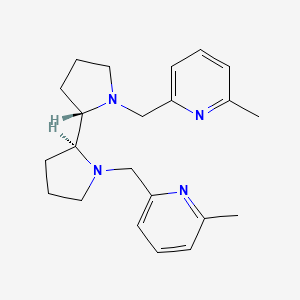
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
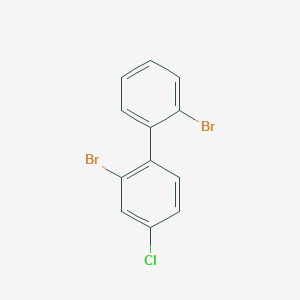
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
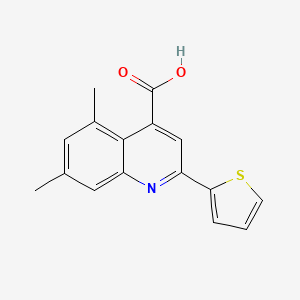
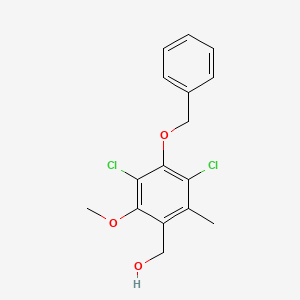
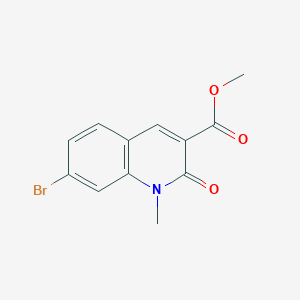
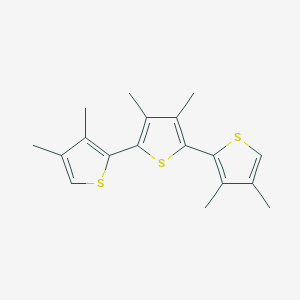
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
